molecular formula C10H18N4O B1524991 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine CAS No. 1248149-80-5

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine

Cat. No. B1524991
CAS RN: 1248149-80-5
M. Wt: 210.28 g/mol
InChI Key: ZCDIOCPFJFEXGB-UHFFFAOYSA-N
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Description

“1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is a compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole .


Molecular Structure Analysis

The molecular structure of “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” is characterized by the presence of a piperidine ring attached to an oxadiazole ring via a methylene bridge . The oxadiazole ring contains two nitrogen atoms and one oxygen atom .


Chemical Reactions Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . Depending on the electron-withdrawing and donating substituents in the oxadiazole ring, a wide range of compounds has been designed, synthesized, and subjected to various applications .

Scientific Research Applications

The compound “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” belongs to the class of 1,2,4-oxadiazoles which are known for their diverse range of applications in scientific research. Below are some potential applications based on the properties of 1,2,4-oxadiazoles and related research findings:

Medicinal Chemistry

1,2,4-Oxadiazoles have been studied for their potential as anti-infective agents , particularly against Trypanosoma cruzi cysteine protease cruzain . The electron-withdrawing nature of the 1,2-diazole fragment can be leveraged in drug design for improved stability and activity.

Synthetic Chemistry

These compounds have shown advantages in synthesis using Microwave Irradiation (MWI) , offering benefits like short reaction times and high yields . This could be applied in the synthesis of various pharmaceuticals.

Material Science

The electron-withdrawing properties make 1,2,4-oxadiazoles useful in conducting systems , potentially increasing quantum yield of fluorescence and molecule stability .

Agriculture

Novel 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their agricultural activities , showing moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Future Directions

The future directions for “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry, given the wide range of biological activities exhibited by oxadiazoles . This could include the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O/c1-2-10-12-9(13-15-10)7-14-5-3-4-8(11)6-14/h8H,2-7,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCDIOCPFJFEXGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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